molecular formula C26H20N4O4S B11241125 N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[5-(1-benzofuran-2-yl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11241125
M. Wt: 484.5 g/mol
InChI Key: RLPDDDFHUOAFOI-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a unique combination of benzodioxole, benzofuran, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole and benzofuran intermediates, followed by the formation of the triazole ring through a cyclization reaction. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
  • **N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANAMIDE

Uniqueness

What sets N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(1-BENZOFURAN-2-YL)-4-BENZYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H20N4O4S

Molecular Weight

484.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-(1-benzofuran-2-yl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H20N4O4S/c31-24(27-19-10-11-21-22(13-19)33-16-32-21)15-35-26-29-28-25(30(26)14-17-6-2-1-3-7-17)23-12-18-8-4-5-9-20(18)34-23/h1-13H,14-16H2,(H,27,31)

InChI Key

RLPDDDFHUOAFOI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)C5=CC6=CC=CC=C6O5

Origin of Product

United States

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